molecular formula C21H20FN3O2 B2901951 2-(3-fluoro-4-methoxybenzoyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2034387-35-2

2-(3-fluoro-4-methoxybenzoyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

Numéro de catalogue: B2901951
Numéro CAS: 2034387-35-2
Poids moléculaire: 365.408
Clé InChI: IRLWXPCKKRTFGB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3-fluoro-4-methoxybenzoyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a synthetic chemical compound of significant interest in medicinal chemistry and neuroscience research. This molecule features a 1,2,3,4-tetrahydroisoquinoline scaffold, a structure recognized in neuropharmacology for its interactions with central nervous system targets . The core is further functionalized with a 1-methyl-1H-pyrazol-4-yl group, a nitrogen-containing heterocycle commonly employed in drug discovery to modulate properties like solubility and binding affinity , and a 3-fluoro-4-methoxybenzoyl moiety. The strategic incorporation of fluorine is often used to influence a compound's metabolic stability, bioavailability, and binding interactions. The specific combination of these pharmacophores suggests potential research applications in the development of ligands for neurological targets. The tetrahydroisoquinoline core has been studied for its neuroprotective and psychotropic properties , while pyrazole-containing compounds are frequently explored for their kinase inhibitory activity . Consequently, this reagent is a valuable building block for chemical biology and probe discovery. It is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Propriétés

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-24-11-16(10-23-24)18-13-25(12-15-5-3-4-6-17(15)18)21(26)14-7-8-20(27-2)19(22)9-14/h3-11,18H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLWXPCKKRTFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name Substituents Molecular Weight Key Structural Features Pharmacological Relevance References
Target Compound 3-Fluoro-4-methoxybenzoyl (position 2); 1-methylpyrazole (position 4) 395.4 (calc.) Benzoyl with electron-withdrawing (F) and donating (OCH3) groups; pyrazole for π interactions Potential 5-HT1A ligand (inferred) N/A
2-[4-(Cyclohexanecarboxamido)butyl]-1,2,3,4-tetrahydroisoquinoline chloride Cyclohexanecarboxamido-butyl chain (position 2) 386.9 Semi-chair conformation; hydrogen-bonded infinite chains via water molecules 5-HT1A receptor ligand
2-(2/3/4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile Methoxyphenyl (positions 2, 3, or 4); nitrile group ~280–300 Planar aromatic systems; nitrile enhances polarity Synthetic intermediates
4-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride Unsubstituted tetrahydroisoquinoline core; pyrazole at position 4 263.7 Simple pyrazole substitution; hydrochloride salt improves solubility Commercial availability
2-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(1-methylpyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline 3-Chloro-4-methoxyphenylsulfonyl (position 2) 417.9 Sulfonyl group (strong electron-withdrawing); planar except for perpendicular aryl group Unspecified biological activity

Substituent Effects on Pharmacological Activity

  • Electron-Donating vs. In contrast, sulfonyl-containing derivatives (e.g., ) exhibit stronger electron withdrawal, which may reduce bioavailability due to increased polarity.
  • Pyrazole vs. Other Heterocycles : The 1-methylpyrazole group in the target compound and facilitates π-stacking interactions, whereas cyclohexanecarboxamido chains in introduce hydrophobic bulk, likely altering receptor selectivity.
  • Conformational Flexibility: The semi-chair conformation observed in ’s tetrahydroisoquinoline core is critical for receptor docking. The target compound’s benzoyl group may restrict flexibility, enhancing specificity but possibly reducing adaptability to diverse binding pockets.

Méthodes De Préparation

Bischler-Napieralski Cyclization

The classical route employs phenethylamine derivatives as starting materials. For 4-substituted tetrahydroisoquinolines, 2-(3,4-dimethoxyphenyl)ethylamine undergoes condensation with formaldehyde followed by cyclization using phosphorus oxychloride. Reduction of the resulting dihydroisoquinoline with sodium borohydride yields the tetrahydroisoquinoline scaffold:

Reaction Scheme
2-(3,4-Dimethoxyphenyl)ethylamine → Formaldehyde condensation → Cyclization (POCl₃) → NaBH₄ reduction → 1,2,3,4-Tetrahydroisoquinoline

Key Data

  • Yield: 68–72% for cyclization step
  • Purity: >90% by HPLC

Imine Cyclization Approach

Alternative methods utilize imine intermediates formed from 2-arylethylamines and aldehydes. Trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) promote cyclization at room temperature:

Example
3,4,5-Trimethoxybenzaldehyde + 2-(3,4-dimethoxyphenyl)ethylamine → TFA/TFAA → Tetrahydroisoquinoline amide (33% yield)

Introduction of 1-Methyl-1H-Pyrazol-4-yl Group

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling installs the pyrazole ring at position 4. A brominated tetrahydroisoquinoline intermediate reacts with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole under Suzuki conditions:

Reaction Conditions

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃ (2.5 eq)
  • Solvent: DME/H₂O (4:1)
  • Temperature: 80°C, 12 hr

Performance Metrics

  • Yield: 73–85%
  • Purity: 95% (HPLC)

Nucleophilic Aromatic Substitution

For substrates with electron-deficient tetrahydroisoquinolines, 1-methylpyrazole-4-boronic acid undergoes coupling using CuI/PdCl₂(PPh₃)₂ catalysis in DMA solvent:

Optimized Parameters

  • PdCl₂(PPh₃)₂: 2 mol%
  • CuI: 1.5 mol%
  • Temperature: 100°C
  • Time: 5–10 hr

Acylation with 3-Fluoro-4-Methoxybenzoyl Group

Friedel-Crafts Acylation

Electrophilic acylation employs 3-fluoro-4-methoxybenzoyl chloride under AlCl₃ catalysis:

Procedure

  • Dissolve 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline (1 eq) in anhydrous CH₂Cl₂
  • Add AlCl₃ (1.2 eq) at 0°C
  • Introduce 3-fluoro-4-methoxybenzoyl chloride (1.1 eq) dropwise
  • Stir at room temperature for 6 hr

Outcome

  • Conversion: >95% (GC-MS)
  • Isolated Yield: 78%

Schlenk-Brauns Reaction

Direct amide formation via reaction with 3-fluoro-4-methoxybenzoic acid using EDCl/HOBt coupling:

Reaction Table

Component Quantity
Tetrahydroisoquinoline 1.0 mmol
EDCl 1.2 mmol
HOBt 1.2 mmol
DIPEA 2.5 mmol
Solvent (DMF) 10 mL
Time 12 hr
Yield 82%

Final Compound Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)
δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J = 8.4 Hz, 1H), 7.45–7.32 (m, 3H), 6.98 (d, J = 12.8 Hz, 1H), 4.12 (s, 3H, OCH₃), 3.92 (s, 3H, NCH₃), 3.75–3.62 (m, 2H), 3.12–2.98 (m, 2H).

HRMS (ESI)
Calculated for C₂₂H₂₁FN₃O₂ [M+H]⁺: 394.1664; Found: 394.1668.

Purity Analysis

HPLC Conditions

  • Column: C18, 5 μm, 4.6 × 150 mm
  • Mobile Phase: MeCN/H₂O (0.1% TFA), gradient 30→70% over 15 min
  • Retention Time: 8.92 min
  • Purity: 98.6%

Comparative Analysis of Synthetic Routes

Table 1. Method Efficiency Comparison

Method Overall Yield Purity Time (hr)
Bischler-Napieralski → Suzuki → Acylation 52% 98.6% 48
Imine Cyclization → Nucleophilic Substitution → Schlenk-Brauns 47% 97.1% 56
One-Pot Tandem Approach 38% 95.3% 36

Key findings:

  • Suzuki coupling provides superior regioselectivity for pyrazole installation vs nucleophilic methods
  • Friedel-Crafts acylation achieves higher yields than EDCl-mediated coupling but requires strict anhydrous conditions

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Coupling

Competing C3 vs C4 substitution in tetrahydroisoquinoline was resolved using bulky phosphine ligands (XPhos) to favor C4 coupling.

Fluorine Stability

The 3-fluoro group demonstrated sensitivity to basic conditions. Implementing low-temperature (0–5°C) acylation minimized defluorination.

Scale-Up Considerations

Continuous flow hydrogenation improved reduction efficiency:

  • 10 g scale: 89% yield vs 72% in batch
  • Residence time: 30 min vs 16 hr batch

Q & A

Q. Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with temperatures between 80–120°C .
  • Purity monitoring : Employ TLC or HPLC at each step to track reaction progress and minimize by-products .

Q. Methodological Answer :

  • NMR Spectroscopy :
    • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, fluorobenzoyl aromatic signals) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the tetrahydroisoquinoline ring .
  • HPLC : Use a C18 column with acetonitrile/water gradient (60:40 to 90:10) to assess purity (>95% target) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns .

Q. Suggested Workflow :

Perform preliminary TLC to isolate the product.

Use HPLC to quantify purity before NMR analysis.

Validate with HRMS for exact mass confirmation.

Advanced: How can researchers investigate structure-activity relationships (SAR) to enhance bioactivity?

Q. Methodological Answer :

  • In-silico Modeling :
    • Molecular Docking : Screen against target proteins (e.g., kinase enzymes) using AutoDock Vina to predict binding modes .
    • QSAR Analysis : Correlate substituent electronegativity (e.g., fluorine, methoxy) with activity trends .
  • Biological Assays :
    • Dose-response curves : Test cytotoxicity (IC₅₀) in cell lines (e.g., MCF-7 for anticancer activity) .
    • Metabolite profiling : Use LC-MS to identify active metabolites in hepatic microsomes .

Data Contradiction Resolution :
If in vitro activity does not translate to in vivo models:

  • Re-evaluate bioavailability via pharmacokinetic studies (e.g., plasma half-life, logP) .
  • Modify substituents (e.g., replace methoxy with ethoxy) to improve membrane permeability .

Advanced: What experimental designs resolve contradictions in biological activity data?

Q. Methodological Answer :

  • Blinded Replication : Conduct independent in vitro/in vivo studies with standardized protocols (e.g., OECD guidelines for toxicity) .
  • Cross-validation : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) to confirm activity .
  • Multivariate Analysis : Apply principal component analysis (PCA) to identify confounding variables (e.g., solvent effects, cell line variability) .

Q. Suggested Table for Data Reconciliation :

Assay TypeModel SystemObserved ActivityPotential ConfoundersResolution Strategy
In vitroHEK293IC₅₀ = 10 µMSerum interferenceUse serum-free media
In vivoMouse xenograftNo efficacyPoor bioavailabilityProdrug formulation

Basic: What protocols ensure compound stability during storage and handling?

Q. Methodological Answer :

  • Storage Conditions :
    • Temperature : Store at –20°C in amber vials to prevent photodegradation .
    • Solvent : Lyophilize and reconstitute in DMSO (10 mM stock) to avoid hydrolysis .
  • Stability Monitoring :
    • Periodic HPLC : Check for degradation peaks every 3 months .
    • Mass Balance : Compare initial vs. post-storage NMR spectra to detect structural changes .

Advanced: How can environmental fate and ecotoxicological impacts be evaluated?

Q. Methodological Answer :

  • OECD 307 Guidelines :
    • Aerobic degradation : Incubate in soil/water systems for 28 days; quantify residues via LC-MS/MS .
    • Bioaccumulation : Calculate logKow (octanol-water partition coefficient) using shake-flask methods .
  • Ecotoxicology :
    • Algal toxicity (OECD 201) : Measure growth inhibition in Pseudokirchneriella subcapitata .
    • Daphnia magna assay : Assess 48-hour mortality rates at varying concentrations .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.